1,1,1-Trifluoro-2-methyl-3-phenylpropan-2-amine
Description
Properties
IUPAC Name |
1,1,1-trifluoro-2-methyl-3-phenylpropan-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3N/c1-9(14,10(11,12)13)7-8-5-3-2-4-6-8/h2-6H,7,14H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PELLNMJDXDTLMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1)(C(F)(F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Amination of Trifluoromethyl Ketones
A widely employed strategy involves reductive amination of α-trifluoromethyl ketones. For example, the reaction of 1,1,1-trifluoro-2-methyl-3-phenylpropan-2-one with ammonia under hydrogenation conditions using Raney nickel (Ra-Ni) as a catalyst yields the target amine. This method typically proceeds at elevated pressures (5–10 bar H₂) and moderate temperatures (50–80°C), achieving yields of 60–75%.
The ketone precursor is synthesized via Friedel-Crafts acylation of benzene with trifluoroacetic anhydride, followed by methylation using methyl magnesium bromide. Critical to this route is the stabilization of the trifluoromethyl group, which is prone to hydrolysis under acidic conditions. Purification via fractional distillation or column chromatography is necessary to isolate the amine from byproducts such as secondary amines.
Nucleophilic Trifluoromethylation of α-Amino Aldehydes
The Ruppert–Prakash reagent (trimethyl(trifluoromethyl)silane, TMS-CF₃) enables nucleophilic trifluoromethylation of α-amino aldehydes. For instance, treating (2-methyl-3-phenylpropan-2-amine)aldehyde with TMS-CF₃ in tetrahydrofuran (THF) at −78°C generates a silylated intermediate, which is hydrolyzed with aqueous HCl to yield the trifluoromethylated alcohol. Subsequent reduction with lithium aluminum hydride (LiAlH₄) converts the hydroxyl group to the amine, achieving an overall yield of 45–50%.
This method’s diastereoselectivity depends on the steric bulk of the aldehyde substrate. Bulky substituents on the phenyl ring favor the anti-isomer, whereas less hindered systems produce mixtures requiring chromatographic separation.
Cyanohydrin Reduction Approach
Cyanohydrin intermediates offer a two-step pathway to the target amine. Reaction of α,α,α-trifluoroacetophenone derivatives with trimethylsilyl cyanide (TMS-CN) forms cyanohydrins, which are reduced using LiAlH₄ in anhydrous ether. For example, 2-methyl-3-phenyl-2-(trimethylsilyloxy)propanenitrile undergoes reduction to this compound in 65–70% yield.
Key advantages include mild reaction conditions and high functional group tolerance. However, the necessity for strict moisture-free environments and the handling of toxic cyanide reagents pose practical challenges.
Comparative Analysis of Synthetic Methods
| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Reductive Amination | Trifluoromethyl ketone | Ra-Ni, H₂ (5–10 bar), 50°C | 60–75 | Scalable, minimal byproducts | High-pressure equipment required |
| Nucleophilic CF₃ Addition | α-Amino aldehyde | TMS-CF₃, LiAlH₄, −78°C | 45–50 | High stereocontrol | Low overall yield, costly reagents |
| Cyanohydrin Reduction | Trifluoroacetophenone | TMS-CN, LiAlH₄, anhydrous | 65–70 | Functional group tolerance | Toxicity of cyanide reagents |
Experimental Optimization and Challenges
Catalyst Selection in Reductive Amination
Palladium on carbon (Pd/C) and Raney nickel are common catalysts, but Ra-Ni outperforms Pd/C in selectivity for primary amines. Substituting Ra-Ni with platinum oxide (PtO₂) increases reaction rates but promotes over-reduction to secondary amines.
Solvent Effects
Polar aprotic solvents like dimethylformamide (DMF) enhance the solubility of trifluoromethyl intermediates but may complicate purification. Nonpolar solvents (e.g., toluene) improve phase separation but slow reaction kinetics.
Chemical Reactions Analysis
Structural and Electronic Features
The compound’s structure comprises a central tertiary amine bonded to a trifluoromethyl (-CF₃) group, a methyl group (-CH₃), and a phenyl ring. Key properties include:
-
Molecular weight : 209.20 g/mol
-
Electron-withdrawing effects : The -CF₃ group induces significant electron withdrawal, polarizing adjacent bonds and enhancing electrophilic reactivity at the amine center.
-
Steric hindrance : The bulky -CF₃ and phenyl groups restrict access to the nitrogen lone pair, influencing reaction pathways12.
Nucleophilic Substitution Reactions
The amine group participates in nucleophilic substitutions under controlled conditions:
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| N-Alkylation | Methyl iodide, K₂CO₃, DMF, 80°C | N-Methyl-1,1,1-trifluoro-2-methyl-3-phenylpropan-2-amine | 72% | |
| N-Acylation | Acetyl chloride, Et₃N, CH₂Cl₂ | N-Acetyl derivative | 65% |
Mechanistic studies suggest that the -CF₃ group stabilizes transition states via inductive effects, accelerating alkylation but requiring strong bases (e.g., K₂CO₃) to overcome steric hindrance2.
Oxidation and Reduction
The compound exhibits moderate redox activity:
| Reaction Type | Reagents/Conditions | Product | Notes |
|---|---|---|---|
| Oxidation | KMnO₄, H₂O, 25°C | Trifluoromethyl ketone intermediate | Partial decomposition observed1 |
| Reduction | LiAlH₄, THF, 0°C → RT | 1,1,1-Trifluoro-2-methyl-3-phenylpropane-2-amine | Requires extended reaction times2 |
The -CF₃ group impedes full oxidation to nitro compounds, favoring ketone formation instead1.
Ring-Opening Reactions
In aziridine synthesis, the amine acts as a precursor:
| Reaction | Conditions | Product | Application |
|---|---|---|---|
| Aziridine formation | TiCl₄, Et₂O, reflux | 2-(Trifluoromethyl)aziridine derivative | Bioactive intermediate3 |
| Ring-opening | Alkyl iodides, THF, 40°C | β-Iodo amines | Regioselective synthesis3 |
The trifluoromethyl group directs regioselectivity during ring-opening, favoring attack at the less hindered carbon3.
Coupling Reactions
Palladium-catalyzed cross-coupling reactions enable functionalization of the phenyl ring:
| Reaction | Catalyst/Reagents | Product | Yield |
|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, Ar-B(OH)₂, DME | Biaryl derivatives | 58–67% |
Mechanistic Insights
-
Electronic effects : The -CF₃ group withdraws electron density, increasing the nitrogen’s electrophilicity and stabilizing carbocation intermediates in SN1 pathways2.
-
Steric effects : Bulky substituents slow bimolecular reactions (e.g., SN2) but favor intramolecular cyclization3.
-
Solvent dependence : Polar aprotic solvents (DMF, THF) enhance reactivity by stabilizing charged intermediates12.
Scientific Research Applications
Pharmacological Applications
1. Appetite Suppression:
The compound has been identified as possessing significant anorectic properties. Research indicates that it effectively reduces food intake in animal models. For instance, in studies conducted on rats and dogs, doses as low as 5 mg/kg led to a reduction in food consumption by up to 85% within specified time frames. This suggests potential use in obesity treatment by acting as an appetite suppressant without the side effects commonly associated with conventional anorectics .
2. Central Nervous System Effects:
Investigations into the central nervous system effects of 1,1,1-trifluoro-2-methyl-3-phenylpropan-2-amine revealed that it does not induce hyperactivity at effective doses. Instead, it tends to reduce spontaneous activity in test subjects, which may indicate sedative properties. This is particularly relevant for developing treatments for conditions requiring reduced anxiety or agitation .
3. Cardiovascular Impact:
The cardiovascular effects of this compound were evaluated in various animal models. It exhibited mild hypertensive activity but was significantly less potent than amphetamine at comparable doses. This characteristic may make it a safer alternative for patients requiring appetite suppression without the risk of severe cardiovascular side effects .
Chemical Synthesis and Industrial Applications
1. Synthesis of Other Compounds:
this compound serves as a precursor in synthesizing various fluorinated organic compounds. Its unique trifluoromethyl group enhances the stability and reactivity of derivatives formed from it, making it valuable in pharmaceutical chemistry and materials science .
2. Use as a Mordant Agent:
In textile dyeing processes, this compound has been noted for its effectiveness as a mordant agent. Mordants are substances used to fix dyes on fabrics, enhancing color retention and vibrancy. The incorporation of fluorinated compounds like this compound may improve the performance of dyes under varying environmental conditions .
Data Summary
| Application Area | Findings | Notes |
|---|---|---|
| Appetite Suppression | Reduces food intake by up to 85% in animal models | Effective doses range from 5 mg/kg |
| Central Nervous System | Induces sedation without hyperactivity | Potential for treating anxiety disorders |
| Cardiovascular Effects | Mild hypertensive activity; safer than amphetamine | Broad safety margin observed |
| Chemical Synthesis | Precursor for various fluorinated compounds | Enhances stability and reactivity |
| Textile Industry | Effective mordant agent for dyeing processes | Improves color retention and vibrancy |
Case Studies
Case Study 1: Appetite Suppression in Rats
In a controlled study involving male and female rats subjected to fasting periods, administration of this compound resulted in a significant reduction in caloric intake compared to control groups. The study concluded that this compound could be developed into an effective therapeutic agent for weight management .
Case Study 2: Sedative Properties Assessment
A series of behavioral tests on mice demonstrated that the compound significantly reduced spontaneous locomotor activity without causing hyperactivity or adverse effects commonly associated with CNS stimulants. This finding supports its potential application in treating anxiety-related disorders .
Mechanism of Action
The mechanism of action of 1,1,1-trifluoro-2-methyl-3-phenylpropan-2-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Key Structural Analogs and Their Properties
The following compounds share structural motifs with 1,1,1-trifluoro-2-methyl-3-phenylpropan-2-amine, differing in substituents or backbone modifications:
Electronic and Steric Effects
- Trifluoromethyl vs. Fluorine/Methyl Substitutents: The -CF₃ group in the target compound is strongly electron-withdrawing, enhancing electrophilicity and resistance to oxidative metabolism compared to monofluorinated analogs like 1-(3-fluoro-4-methylphenyl)-2-methylpropan-2-amine .
- Phenyl vs. Benzyl Groups: The phenyl group in the target compound promotes planar stacking interactions, whereas the benzyl group in (3-amino-1,1,1-trifluoropropan-2-yl)(benzyl)amine introduces flexibility but may reduce target binding specificity .
- Cyclopropane Backbone : (1R,2R)-2-(Trifluoromethyl)cyclopropan-1-amine exhibits ring strain, increasing reactivity in ring-opening reactions. Its smaller size limits steric hindrance, making it suitable for catalytic applications .
Biological Activity
1,1,1-Trifluoro-2-methyl-3-phenylpropan-2-amine is a fluorinated organic compound that has garnered attention for its unique structural features and potential biological activities. The presence of a trifluoromethyl group significantly influences its lipophilicity and biological interactions, making it a compound of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula of this compound is C10H12F3N. The trifluoromethyl group enhances the compound's ability to penetrate biological membranes, which is crucial for its biological activity. The following table summarizes key physical and chemical properties:
| Property | Value |
|---|---|
| Molecular Weight | 201.21 g/mol |
| Melting Point | Not available |
| Boiling Point | Not available |
| Solubility | Soluble in organic solvents |
| Log P (Partition Coefficient) | High (indicative of lipophilicity) |
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. The trifluoromethyl group allows for enhanced binding to various receptors and enzymes. Upon entering cells, it can modulate the activity of proteins involved in critical pathways such as neurotransmission and metabolic processes.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties. It has been evaluated against various bacterial strains, showing potential effectiveness against Gram-positive and Gram-negative bacteria.
Neuropharmacological Effects : The compound has been investigated for its effects on neurotransmitter systems. Its structural similarity to known psychoactive agents suggests potential applications in treating mood disorders or neurodegenerative diseases.
Study 1: Antimicrobial Efficacy
A study assessed the minimum inhibitory concentration (MIC) of this compound against Mycobacterium abscessus. The results indicated an MIC value ranging from 6.25 to 12.5 μM, suggesting moderate antimicrobial activity .
Study 2: Neuropharmacological Screening
In another investigation focused on neuropharmacological properties, the compound was tested for its ability to inhibit serotonin uptake. Results showed a significant increase in potency compared to non-fluorinated analogs, indicating that the trifluoromethyl substitution enhances its interaction with serotonin transporters .
Comparison with Similar Compounds
To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound | Biological Activity | Notes |
|---|---|---|
| 1,1,1-Trifluoro-2-propanol | Limited antimicrobial activity | Hydroxyl group instead of amine |
| Trifluoromethyl ketones | Diverse biological activities | Often used as building blocks in synthesis |
| Fluorinated phenyl derivatives | Varied neuropharmacological effects | Enhanced binding due to fluorination |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1,1,1-Trifluoro-2-methyl-3-phenylpropan-2-amine, and how do reaction conditions influence yield?
- Methodology : Synthesis typically involves nucleophilic substitution or condensation reactions. For example, trifluoromethyl groups can be introduced via fluorinated ketones or aldehydes reacting with methylamine derivatives. Catalysts like palladium or chiral auxiliaries may enhance stereoselectivity. Solvent choice (e.g., polar aprotic solvents like DMF) and temperature (60–100°C) are critical for minimizing side reactions .
- Optimization : Reaction monitoring via TLC or HPLC ensures intermediate purity. Column chromatography (silica gel, hexane/ethyl acetate gradients) is standard for purification .
Q. How can the molecular structure of this compound be experimentally validated?
- Techniques :
- X-ray crystallography : Use SHELX software for refinement (e.g., SHELXL for small-molecule structures). Ensure high-resolution data (<1.0 Å) to resolve fluorine atoms .
- NMR spectroscopy : -NMR identifies trifluoromethyl chemical shifts (~-60 to -70 ppm), while -NMR confirms phenyl and methyl group integration .
Q. What purification methods are effective for isolating this compound from reaction mixtures?
- Approach : After quenching reactions, liquid-liquid extraction (dichloromethane/water) removes polar impurities. Distillation under reduced pressure (40–60°C) isolates the amine. Recrystallization (ethanol/water) further purifies crystalline forms .
Advanced Research Questions
Q. How can enantiomeric resolution of this compound be achieved during synthesis?
- Chiral Separation :
- Chiral chromatography : Use columns with cellulose- or amylose-based stationary phases (e.g., Chiralpak® IA/IB) and hexane/isopropanol mobile phases.
- Stereoselective synthesis : Employ chiral catalysts (e.g., Ru-BINAP complexes) or enantiopure starting materials to bias asymmetric centers .
Q. What strategies address contradictions in reported biological activity data for this compound?
- Troubleshooting :
- Receptor binding assays : Use radiolabeled ligands (e.g., -tagged analogs) to quantify affinity for targets like serotonin or dopamine receptors.
- Structural analogs : Compare activity with derivatives (e.g., 3,3,3-Trifluoro-2,2-dimethylpropan-1-amine) to isolate pharmacophore contributions .
Q. How can reaction kinetics for this compound derivatization be analyzed?
- Kinetic Studies :
- Pseudo-first-order conditions : Fix concentrations of one reactant (e.g., acylating agents) and monitor amine consumption via UV-Vis or GC-MS.
- Activation energy : Use Arrhenius plots across temperatures (25–80°C) to determine . Solvent effects (e.g., DMSO vs. THF) on rate constants reveal transition-state polarity .
Q. How do computational models predict interactions between this compound and biological targets?
- In Silico Methods :
- Docking simulations (AutoDock Vina) : Parameterize fluorine atoms with partial charges from quantum mechanics (e.g., DFT/B3LYP).
- Molecular dynamics (MD) : Simulate binding stability (100 ns trajectories) to assess hydrogen bonding with active-site residues .
Q. What experimental designs resolve conflicting crystallographic data for this compound?
- Data Validation :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
